molecular formula C17H15N3O3S B2380035 N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide CAS No. 868142-92-1

N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide

Cat. No. B2380035
CAS RN: 868142-92-1
M. Wt: 341.39
InChI Key: MAWJEBFZLHUOBN-OQLLNIDSSA-N
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Description

“N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide” is a chemical compound with the molecular formula C16H14N2O4S2 . It has a molecular weight of 362.4 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a 5-methylfuran-2-yl group, a 4-oxo-4,5-dihydro-1,3-thiazol-2-yl group, and a phenylacetamide group . The exact structure can be represented by the InChI string and the SMILES string provided in the PubChem database .


Physical And Chemical Properties Analysis

Some computed properties of this compound include a XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 3, and a topological polar surface area of 122 Ų . The exact mass and the monoisotopic mass are both 362.03949928 g/mol .

Scientific Research Applications

Antimicrobial Applications

A study by Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives to evaluate their antimicrobial activity. These compounds were tested against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013). This suggests that similar structures, including N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide, could be explored for their antimicrobial efficacy.

Anticancer Applications

Evren et al. (2019) reported the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. The study found that certain compounds exhibited significant selective cytotoxicity against human lung adenocarcinoma cells, pointing to the potential use of related compounds in cancer therapy (A. Evren, L. Yurttaş, Busra Eksellı, & Gülşen Akalın-Çiftçi, 2019).

Anti-inflammatory Applications

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showing significant anti-inflammatory activity. This indicates the compound's structural framework can be modified to enhance anti-inflammatory properties (K. Sunder & Jayapal Maleraju, 2013).

Structural and Molecular Studies

Boechat et al. (2011) focused on the structures of two acetamide derivatives, providing insights into the molecular configurations that could influence the biological activity of these compounds. Understanding these structural characteristics is crucial for the design of bioactive molecules based on the N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide scaffold (N. Boechat, M. Bastos, L. C. Maciel, W. B. Kover, S. Wardell, & J. Wardell, 2011).

properties

IUPAC Name

N-[4-[[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-3-8-14(23-10)9-15-16(22)20-17(24-15)19-13-6-4-12(5-7-13)18-11(2)21/h3-9H,1-2H3,(H,18,21)(H,19,20,22)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWJEBFZLHUOBN-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=NC3=CC=C(C=C3)NC(=O)C)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)NC(=O)C)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide

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